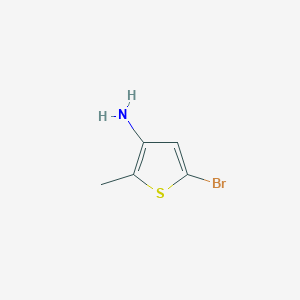

3-Amino-5-bromo-2-methylthiophene

Description

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-2-methylthiophen-3-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6BrNS/c1-3-4(7)2-5(6)8-3/h2H,7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVJNPHPNHZMJAC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(S1)Br)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6BrNS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Research Gaps and Future Perspectives in the Chemistry of Halo Aminothiophenes

Direct Synthetic Approaches to this compound

Direct synthetic routes aim to construct the this compound structure with high efficiency. These methods often leverage powerful multicomponent reactions that can build the core thiophene ring with the desired substitution pattern or introduce the bromine atom onto a pre-formed aminothiophene precursor.

Gewald Reaction-Based Syntheses and Modifications

The Gewald reaction, first reported in 1961, stands as one of the most versatile and widely used methods for synthesizing polysubstituted 2-aminothiophenes. scispace.comarkat-usa.org The reaction typically involves the condensation of a ketone or aldehyde with an α-cyanoester (or other activated nitrile) and elemental sulfur in the presence of a base. wikipedia.org The mechanism is believed to proceed through an initial Knoevenagel condensation, followed by the addition of sulfur, cyclization, and tautomerization to form the final 2-aminothiophene product. wikipedia.org For the synthesis of precursors to the title compound, a ketone, an activated nitrile, and sulfur are the key components. researchgate.net

Over the years, numerous modifications to the original Gewald protocol have been developed to improve yields, shorten reaction times, and enhance the environmental profile of the synthesis. researchgate.net These modifications include the use of alternative energy sources and solvent-free conditions.

In a push towards greener and more efficient chemical processes, significant effort has been directed at optimizing the Gewald reaction by minimizing or eliminating solvents and catalysts. Solvent-free approaches offer advantages such as reduced waste, easier product isolation, and often, faster reaction rates. semanticscholar.orgresearchgate.net

One successful strategy involves performing the three-component reaction of a ketone, an activated nitrile, and sulfur with a base like morpholine (B109124) or diethylamine (B46881) under solvent-free conditions. researchgate.netresearchgate.net For instance, the reaction has been effectively carried out using just the neat reagents, sometimes with a catalytic amount of base, which can be sufficient to promote the initial Knoevenagel condensation. mdpi.com These solventless procedures have been shown to produce a variety of 2-aminothiophene derivatives in moderate to good yields. researchgate.net

The following table summarizes representative results for solvent-free Gewald syntheses, demonstrating the applicability of this method.

| Ketone | Active Methylene Nitrile | Base | Conditions | Yield (%) | Reference |

|---|---|---|---|---|---|

| Cyclohexanone | Malononitrile | Morpholine | Ultrasonic, 40 min | 78 | researchgate.net |

| Acetophenone | Ethyl cyanoacetate | Morpholine | Ultrasonic, 20 min | 65 | researchgate.net |

| Cyclopentanone | Malononitrile | Et2NH | High-Speed Vibration Milling, 1.5 h | 91 | researchgate.net |

Microwave irradiation has emerged as a powerful tool in organic synthesis for its ability to dramatically reduce reaction times and often improve product yields. wikipedia.orgclockss.org In the context of the Gewald reaction, microwave assistance accelerates the condensation and cyclization steps, allowing for the rapid synthesis of 2-aminothiophenes. organic-chemistry.orgresearchgate.net

The reaction is typically performed in a polar solvent such as ethanol (B145695) or dimethylformamide (DMF), which absorbs microwave energy efficiently. organic-chemistry.orgrsc.org For example, the synthesis of 5-substituted-2-aminothiophenes from arylacetaldehydes, an activated nitrile, sulfur, and morpholine in ethanol was achieved in just 20 minutes at 70°C under microwave heating, a significant improvement over the 4 hours required with conventional heating. organic-chemistry.org This rapid and efficient heating often leads to cleaner reactions with fewer byproducts, simplifying purification. organic-chemistry.orgorganic-chemistry.org

| Reactants | Method | Time | Yield (%) | Reference |

|---|---|---|---|---|

| Arylacetaldehyde, Ethyl cyanoacetate, Sulfur | Conventional Heating | 4 h | ~70-85 | organic-chemistry.org |

| Arylacetaldehyde, Ethyl cyanoacetate, Sulfur | Microwave (70°C) | 20 min | ~75-90 | organic-chemistry.org |

| Cyclohexanone, Malononitrile, Sulfur | Conventional Heating | 48 h | ~30 | clockss.org |

| Cyclohexanone, Malononitrile, Sulfur | Microwave (450W) | 8 min | 92 | clockss.org |

Mechanochemistry, particularly high-speed ball milling, offers an environmentally benign and highly efficient alternative to traditional solvent-based synthesis. mdpi.comrsc.org This technique uses mechanical energy to initiate reactions between solid-state reactants, often in the absence of any solvent. mdpi.comyoutube.com The Gewald reaction is well-suited to this approach. mdpi.com

In a typical ball-milling synthesis of 2-aminothiophenes, the ketone, activated nitrile, elemental sulfur, and a catalytic amount of base are placed in a milling vessel with grinding balls. mdpi.com The high-energy collisions within the mill provide the activation energy for the reaction. youtube.com This method has been shown to be effective, providing moderate to excellent yields of the desired thiophenes under solvent-free and often aerobic conditions. mdpi.com Combining ball milling with thermal assistance can further accelerate the reaction rate. mdpi.com This technique avoids the issues associated with bulk solvents and can lead to the formation of products with high purity. nih.govrsc.org

Bromination of 3-Amino-2-methylthiophene Derivatives

The synthesis of this compound can also be achieved by first synthesizing the 3-amino-2-methylthiophene precursor, followed by a selective bromination step. The amino group at the C3 position and the methyl group at the C2 position are electron-donating groups, which activate the thiophene ring towards electrophilic substitution. The challenge lies in controlling the regioselectivity of the bromination to favor substitution at the C5 position.

Electrophilic aromatic bromination is the most common method for preparing aryl bromides. nih.gov The regioselectivity of this reaction on a substituted thiophene ring is dictated by the electronic and steric effects of the existing substituents. For 3-amino-2-methylthiophene, the C5 position is highly activated by the cumulative electron-donating effect of the amino and methyl groups and is sterically accessible, making it the most likely site for electrophilic attack.

Various brominating agents can be employed, with N-bromosuccinimide (NBS) being a popular choice due to its mild nature and ease of handling. nih.govresearchgate.net The reaction is typically carried out in a suitable solvent like tetrahydrofuran (B95107) (THF) or carbon tetrachloride. researchgate.netresearchgate.net The use of NBS often provides high regioselectivity, targeting the most electron-rich and unhindered position on the aromatic ring. nih.gov In some cases, bromination of aminothiophenes can lead to the formation of new derivatives at room temperature over 24 hours. researchgate.net

Theoretical analyses and experimental results confirm that in heterocycles with multiple activating groups, the position that is most stabilized by resonance and inductive effects will be preferentially brominated. nih.govresearchgate.net For a 2,3-disubstituted thiophene with electron-donating groups, the C5 position is the predicted site of electrophilic substitution. researchgate.net This makes the direct bromination of 3-amino-2-methylthiophene a viable and regioselective strategy for synthesizing the title compound.

Brominating Agent Selection and Optimization

The introduction of a bromine atom onto the thiophene ring is a critical step in the synthesis of this compound. The choice of the brominating agent is crucial for achieving high regioselectivity and yield.

N -Bromosuccinimide (NBS) is a widely used reagent for the bromination of thiophenes. tcichemicals.commasterorganicchemistry.com It is favored for its ability to provide a low, steady concentration of bromine, which helps to prevent over-bromination and side reactions that can occur with elemental bromine. masterorganicchemistry.com The reaction is typically carried out in a suitable solvent, such as acetonitrile (B52724), at controlled temperatures. For instance, the bromination of 2-methylbenzo[b]thiophene (B72938) using NBS in acetonitrile at 0 °C, followed by stirring at room temperature, affords the 3-bromo derivative in high yield. tcichemicals.comtcichemicals.com The progress of the reaction can be conveniently monitored by techniques like thin-layer chromatography (TLC). tcichemicals.com

Pyridinium (B92312) tribromide (Py·Br3) presents another effective and often preferred brominating agent. chemicalbook.comnbinno.com It is a stable, crystalline solid, which makes it easier and safer to handle compared to volatile liquid bromine. chemicalbook.comchegg.com In solution, pyridinium tribromide exists in equilibrium with pyridinium bromide and molecular bromine, which act as the brominating species. researchgate.net This equilibrium allows for a controlled release of bromine, leading to selective bromination. chemicalbook.comnbinno.com Py·Br3 has been successfully employed for the bromination of various aromatic and heterocyclic compounds, including electron-rich purines. chemicalbook.com The use of pyridinium tribromide often simplifies the work-up and purification procedures. chemicalbook.com

Data on Brominating Agents for Thiophene Derivatives:

| Brominating Agent | Substrate Example | Reaction Conditions | Product | Yield | Reference |

| N-Bromosuccinimide (NBS) | 2-Methylbenzo[b]thiophene | Acetonitrile, 0 °C to RT | 3-Bromo-2-methylbenzo[b]thiophene | 99% | tcichemicals.comtcichemicals.com |

| Pyridinium Tribromide | 2,6,9-Trisubstituted purines | Not specified | 8-Bromo-2,6,9-trisubstituted purines | High | chemicalbook.com |

| Tetrabutylammonium (B224687) Tribromide (TBABr3) | 2-Substituted pyrroles | CH2Cl2, RT | 5-Bromo-2-substituted pyrroles | Good | acs.org |

Catalytic Approaches in Bromination

While direct bromination with reagents like NBS and pyridinium tribromide is common, catalytic methods are also being explored to enhance efficiency and selectivity.

Lewis acid catalysts , such as iron(III) bromide (FeBr3) or aluminum chloride (AlCl3), are traditionally used in the electrophilic bromination of aromatic compounds like benzene. youtube.com These catalysts polarize the Br-Br bond, increasing the electrophilicity of the bromine atom and facilitating the substitution reaction. youtube.com

More advanced biocatalytic approaches are also emerging. For example, a vanadium-dependent haloperoxidase (VHPO) from marine macroalgae has been used for the enzymatic bromination of 2-aminothiazoles. nih.gov This method offers several advantages, including the use of a non-toxic bromide salt as the bromine source, aqueous reaction conditions, and mild temperatures. nih.gov Such biocatalytic systems can be compatible with subsequent chemical transformations, like palladium-catalyzed cross-coupling reactions. nih.gov

Amination of 3,5-Dibromo-2-methylthiophene or 5-Bromo-3-halo-2-methylthiophene

The introduction of the amino group is another key transformation. This can be achieved through various amination strategies on a di-halogenated thiophene precursor.

Nucleophilic Aromatic Substitution (SNAr) Pathways

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for introducing nucleophiles, such as amines, onto an aromatic ring. libretexts.org For this reaction to proceed, the aromatic ring must be activated by electron-withdrawing groups, and the leaving group is typically a halide. libretexts.org The reaction generally proceeds via a two-step addition-elimination mechanism, involving the formation of a Meisenheimer complex. libretexts.org

In the context of thiophenes, the SNAr reaction of substituted thiophenes with amines like pyrrolidine (B122466) has been studied computationally. nih.gov The reaction proceeds through the initial addition of the nucleophile to the thiophene ring, followed by the elimination of the leaving group. nih.gov The reactivity is influenced by the nature of the substituents on the thiophene ring. nih.gov

Palladium-Catalyzed Amination (e.g., Buchwald-Hartwig amination)

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. wikipedia.orglibretexts.orgorganic-chemistry.org This reaction has broad substrate scope and functional group tolerance, making it a highly versatile method for synthesizing aryl amines. wikipedia.org The reaction involves an aryl halide or triflate and an amine in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.org

The development of various phosphine (B1218219) ligands has been crucial to the success of the Buchwald-Hartwig amination, allowing for the coupling of a wide range of amines and aryl halides under milder conditions. wikipedia.org For instance, bidentate phosphine ligands like BINAP and DPEPhos have proven effective. wikipedia.org The choice of base, such as sodium tert-butoxide (NaOt-Bu) or cesium carbonate (Cs2CO3), is also critical and can influence the reaction rate and compatibility with other functional groups. libretexts.org This methodology is applicable to the amination of heteroaryl halides, including brominated thiophenes.

Synthesis of Key Intermediates and Building Blocks for the Compound

The synthesis of this compound relies on the availability of suitably functionalized precursors.

Precursors to the Thiophene Ring System

One common approach is the Gewald reaction , which involves the condensation of an activated nitrile with an α-mercaptoaldehyde or ketone to form a 2-aminothiophene. nih.gov For example, 3-acetyl-2-aminothiophenes can be prepared from cyanoacetone and 1,4-dithian-2,5-diols. nih.gov

Another strategy involves the cyclization of functionalized alkynes. For instance, methyl thiophene-2-carboxylates can be synthesized from acetylenic ketones and methyl thioglycolate. researchgate.net

The synthesis of the starting material, 2-methylthiophene (B1210033), can be achieved through methods like the Wolff-Kishner reduction of thiophene-2-carboxaldehyde or the vapor-phase dehydrogenation of a 1-pentanol/CS2 mixture. wikipedia.org

Introduction of Amino and Bromo functionalities at Specific Positions

The construction of the this compound molecule hinges on the sequential introduction of the nitro (a precursor to the amino group) and bromo functionalities onto the 2-methylthiophene ring. The order of these steps is crucial for achieving the correct isomer.

A common synthetic strategy involves the following key transformations:

Nitration of 2-Methylthiophene: The synthesis often commences with the nitration of 2-methylthiophene. Direct amination of the thiophene ring is generally challenging. Therefore, a nitro group is introduced first, which can later be reduced to the desired amino group. The nitration of thiophenes can be achieved using reagents like fuming nitric acid in acetic anhydride (B1165640). orgsyn.orggoogle.com A new approach for creating 3-nitro-2-substituted thiophenes involves a tandem Michael-intramolecular Henry reaction between 1,4-dithiane-2,5-diol (B140307) and nitroalkenes. nih.gov

Reduction of the Nitro Group: The resulting 2-methyl-3-nitrothiophene (B2515613) is then subjected to a reduction reaction to convert the nitro group into an amino group, yielding 3-amino-2-methylthiophene. Common reducing agents for this transformation include metals like tin or iron in acidic media, or catalytic hydrogenation.

Bromination of 3-Amino-2-methylthiophene: The final step is the regioselective bromination of 3-amino-2-methylthiophene. The amino group at the C3 position is an activating group and directs electrophilic substitution to the ortho and para positions. In the case of the thiophene ring, this corresponds to the C2 and C5 positions. Since the C2 position is already occupied by a methyl group, the bromination occurs selectively at the C5 position. N-bromosuccinimide (NBS) is a common and effective brominating agent for this purpose.

An alternative precursor approach could involve the bromination of 2-methylthiophene first to yield 5-bromo-2-methylthiophene. However, the subsequent introduction of an amino group at the C3 position would be more complex due to the deactivating nature of the bromine atom. Therefore, the nitration-reduction-bromination sequence is generally a more viable pathway.

Green Chemistry Principles in Synthesisfigshare.comrsc.orguwf.edursc.org

The principles of green chemistry are increasingly being applied to the synthesis of thiophene derivatives to minimize environmental impact. rsc.orgrsc.org This involves developing protocols that are more atom-economical, use safer solvents, and employ catalysts that are efficient and recyclable. figshare.comuwf.edu

Solvent Minimization or Replacement with Sustainable Alternativesfigshare.comrsc.orgrsc.orgorganic-chemistry.org

A significant focus in greening the synthesis of thiophenes is the reduction or replacement of hazardous volatile organic solvents (VOCs). rsc.org Research has explored several sustainable alternatives. numberanalytics.comwiley.com

Bio-based Solvents: Ethanol, a bio-derived alcohol, has been successfully used as an environmentally friendly solvent for the synthesis of halogenated thiophenes. uwf.edunih.gov Other bio-based solvents like glycerol (B35011) and limonene (B3431351) are also gaining traction in organic synthesis. numberanalytics.com

Water: For certain steps, particularly in the synthesis of aminothiophenes via methods like the Gewald reaction, water has been employed as a green solvent. nih.govresearchgate.netscribd.com

Ionic Liquids and Deep Eutectic Solvents: Ionic liquids, such as 1-butyl-3-methylimidazolium tetrafluoroborate (B81430) (BmimBF4), have been used as reaction media, which can facilitate the recycling of catalysts. nih.gov Deep eutectic solvents (DESs) are also emerging as green alternatives to traditional ionic liquids for thiophene synthesis. rsc.org

Solvent-Free Reactions: In some cases, reactions can be performed under solvent-free conditions, for example, by using microwave irradiation on a solid support, which represents a significant step towards process sustainability. nih.govrsc.org

Interactive Table: Sustainable Solvents in Thiophene Synthesis

| Green Solvent/System | Application Example | Advantages | References |

|---|---|---|---|

| Ethanol | Synthesis of halogenated thiophenes | Environmentally benign, renewable source | nih.gov, uwf.edu |

| Water | Synthesis of 2-aminothiophenes | Non-toxic, inexpensive, safe | nih.gov, researchgate.net, scribd.com |

| Ionic Liquids (e.g., BmimBF4) | Pd-catalyzed heterocyclodehydration | Allows for catalyst recycling | nih.gov |

| Deep Eutectic Solvents (DESs) | General thiophene derivative synthesis | Green alternative to traditional ionic liquids | rsc.org |

| Solvent-Free (Microwave) | Dehydration and aromatization of tetrahydrothiophenes | Reduced waste, faster reaction times | nih.gov |

Catalyst Design for Reduced Environmental Impactrsc.orgrsc.org

The design of catalysts that are efficient, selective, and have a lower environmental footprint is a cornerstone of green chemistry. rsc.org For thiophene synthesis, this includes the use of non-toxic, recyclable, and highly active catalytic systems.

Heterogeneous Catalysts: The use of solid-supported catalysts simplifies product purification and allows for catalyst recovery and reuse. Examples include ZnO/nanoclinoptilolite and MgO–CeO2 nanocomposites used in the Gewald synthesis of 2-aminothiophenes. nih.gov Sodium aluminate (NaAlO2) has also been reported as a cost-effective and recyclable solid base catalyst for this reaction. acs.org

Recyclable Homogeneous Catalysts: While homogeneous catalysts can be difficult to separate from the reaction mixture, systems have been developed to address this. For instance, a palladium iodide/potassium iodide (PdI2/KI) catalyst has been used in an ionic liquid for the synthesis of substituted thiophenes, allowing the catalytic system to be recycled. nih.gov

Benign Metal Catalysts: Moving away from more toxic heavy metals, researchers have employed catalysts like copper(II) sulfate, which is considered a more environmentally benign option for certain cyclization reactions leading to halogenated thiophenes. nih.gov

Interactive Table: Green Catalysts for Thiophene Synthesis

| Catalyst | Reaction Type | Key Features | References |

|---|---|---|---|

| NaAlO2 | Gewald reaction for 2-aminothiophenes | Solid base, recyclable, cost-effective | acs.org |

| ZnO/nanoclinoptilolite | Gewald reaction for 2-aminothiophenes | Heterogeneous nanocomposite catalyst | nih.gov |

| PdI2/KI in Ionic Liquid | Heterocyclodehydration to form thiophenes | Homogeneous but recyclable system | nih.gov |

| Copper(II) sulfate | Electrophilic halocyclization | Environmentally benign metal catalyst | nih.gov |

Atom Economy and Process Efficiencyuwf.edu

Atom economy is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. primescholars.com Syntheses with high atom economy are inherently greener as they generate less waste.

Multicomponent Reactions (MCRs): The Gewald reaction, a one-pot, three-component reaction to form 2-aminothiophenes, is a classic example of an atom-economical process. nih.govnih.gov It combines a ketone or aldehyde, an activated nitrile, and elemental sulfur to construct the thiophene ring in a single step, maximizing the incorporation of starting materials into the final product.

Cyclization and Rearrangement Reactions: Other strategies to improve atom economy include intramolecular cyclization and rearrangement reactions. mdpi.com For instance, a base-catalyzed rearrangement of 5-propargyl-2H-thiopyran-4(3H)-ones has been developed as an atom-economic route to densely functionalized thiophenes. figshare.com Such reactions often proceed with 100% atom economy in theory, as all atoms of the reactant are incorporated into the product.

Improving process efficiency also involves optimizing reaction conditions to achieve high yields and purity, thus minimizing the need for extensive purification steps which consume solvents and energy.

Chemical Reactivity and Derivatization Studies of 3 Amino 5 Bromo 2 Methylthiophene

Reactions at the Amino Group

The amino group in 3-Amino-5-bromo-2-methylthiophene is a primary site for a variety of chemical modifications, including acylation, alkylation, formation of Schiff bases, and cyclocondensation reactions to construct fused heterocyclic systems.

Acylation and Alkylation Reactions

The nucleophilic nature of the primary amino group of this compound allows for straightforward acylation and alkylation reactions.

Acylation typically involves the reaction of the aminothiophene with acylating agents such as acid chlorides or anhydrides. For instance, the acylation of the analogous compound 5-bromo-2-methylpyridin-3-amine (B1289001) with acetic anhydride (B1165640) in the presence of an acid catalyst like sulfuric acid in acetonitrile (B52724) yields the corresponding acetamide (B32628) derivative, N-(5-bromo-2-methylpyridin-3-yl)acetamide. nih.gov A similar reaction with this compound would be expected to produce N-(5-bromo-2-methylthiophen-3-yl)acetamide. The reaction conditions for such transformations are generally mild.

Alkylation of aminothiophenes can be challenging under mild conditions. rsc.org However, methods have been developed for the N-alkylation of similar 2-amino-3-acylthiophenes. These methods often involve the use of a base such as cesium carbonate and an alkylating agent like an alkyl halide in a solvent such as dimethylformamide (DMF). rsc.org For example, the use of benzyl (B1604629) bromide or dialkyl sulfates can drive the N-alkylation to completion. rsc.org One-pot procedures where the aminothiophene is first converted to a carbamate (B1207046) followed by alkylation have also been explored. rsc.org

Table 1: Examples of Acylation and Alkylation Reactions on Similar Aminothiophenes

| Reaction Type | Starting Material | Reagents and Conditions | Product | Reference |

|---|---|---|---|---|

| Acylation | 5-bromo-2-methylpyridin-3-amine | Acetic anhydride, H₂SO₄ (cat.), acetonitrile, 60°C | N-(5-bromo-2-methylpyridin-3-yl)acetamide | nih.gov |

| Alkylation | 2-Amino-3-acylthiophene | Alkyl halide, Cs₂CO₃, TBAI, DMF | N-Alkyl-2-amino-3-acylthiophene | rsc.org |

Formation of Schiff Bases and Imines

The primary amino group of this compound can readily undergo condensation with aldehydes and ketones to form Schiff bases (or imines). This reaction typically proceeds by heating the aminothiophene and the carbonyl compound in a suitable solvent, often with a catalytic amount of acid. semanticscholar.orgresearchgate.netekb.eg For example, the reaction of various aminothiophenes with aromatic aldehydes in ethanol (B145695) with a few drops of glacial acetic acid as a catalyst leads to the formation of the corresponding Schiff bases in good yields. researchgate.netinternationaljournalcorner.com The synthesis of a novel Schiff base, 2-((5-bromothiophen-2-yl)methyleneamino)benzenethiol, was achieved through the condensation of 5-bromo-2-thiophene carboxaldehyde and 2-aminothiophenol, highlighting the reactivity of the formyl group on a bromothiophene ring which is analogous to the reactivity of the amino group on a similar ring system. researchgate.net

Table 2: Examples of Schiff Base Formation with Aminothiophenes

| Aminothiophene Derivative | Carbonyl Compound | Reagents and Conditions | Product Type | Reference |

|---|---|---|---|---|

| 2-Aminothiophenol | 5-Bromo-2-thiophene carboxaldehyde | Ethanol, reflux | Schiff Base | researchgate.net |

| 3-Amino-2-methyl quinazolin-4(3H)-one | Aromatic aldehydes | Ethanol, glacial acetic acid (cat.), reflux | Schiff Base | semanticscholar.org |

Cyclocondensation Reactions to Form Fused Heterocycles (e.g., thienodiazepines, thienopyrimidines)

This compound is a valuable precursor for the synthesis of fused heterocyclic systems like thienodiazepines and thienopyrimidines, which are of significant interest in medicinal chemistry.

Thienodiazepines: The synthesis of thieno[3,2-e] nih.govacs.orgdiazepine derivatives can be achieved from aminothiophene precursors. acs.orgnih.gov One approach involves the reaction of an N-substituted thienodiazepinedione with organomagnesium bromides, leading to the opening of the dione (B5365651) ring followed by cyclization to form the seven-membered thieno[3,2-e] nih.govacs.orgdiazepinone ring system in good yields. nih.gov

Thienopyrimidines: A common and efficient method for the synthesis of thieno[2,3-d]pyrimidin-4(3H)-ones involves the cyclocondensation of a 2-aminothiophene-3-carboxylate or a related derivative with formamide (B127407) under reflux conditions. nih.gov The resulting thienopyrimidinone can be further functionalized, for example, by converting the 4-oxo group to a thione using phosphorus pentasulfide. nih.gov Another strategy for constructing the pyrimidine (B1678525) ring onto the thiophene (B33073) core is the reaction of aminothiophenes with diethyl malonate at elevated temperatures or with more reactive malonate derivatives like bis(2,4,6-trichlorophenyl) malonates. nih.govresearchgate.net

Table 3: Cyclocondensation Reactions for the Synthesis of Fused Heterocycles

| Target Heterocycle | Starting Material Type | Reagents and Conditions | Product Type | Reference |

|---|---|---|---|---|

| Thieno[3,2-e] nih.govacs.orgdiazepinone | N-Substituted thienodiazepinedione | Organomagnesium bromides | Substituted thieno[3,2-e] nih.govacs.orgdiazepinones | nih.gov |

| Thieno[2,3-d]pyrimidin-4-one | 2-Aminothiophene-3-carboxylic acid ester | Formamide, reflux | 5,6-Disubstituted-3H-thieno[2,3-d]pyrimidin-4-ones | nih.gov |

| Pyrido[1,2-a]pyrimidine-2,4-dione | 2-Aminopyridine | Diethyl malonate | Malonyl-α-aminopyridine | nih.gov |

Reactions at the Bromo Position

The bromine atom at the 5-position of this compound is susceptible to a variety of transformations, most notably transition metal-catalyzed cross-coupling reactions.

Cross-Coupling Reactions (e.g., Suzuki, Heck, Negishi, Stille)

The bromo substituent serves as a handle for the formation of new carbon-carbon and carbon-heteroatom bonds through various palladium-catalyzed cross-coupling reactions.

Suzuki Coupling: The Suzuki-Miyaura cross-coupling reaction is a widely used method for the arylation or vinylation of bromothiophenes. For instance, the reaction of 5-bromo-2-methylpyridin-3-amine, an analog of the title compound, with various arylboronic acids in the presence of a palladium catalyst like Pd(PPh₃)₄ and a base such as K₃PO₄ in a dioxane/water mixture affords the corresponding 5-aryl-2-methylpyridin-3-amines in good yields. chemicalbook.com It is noted that protecting the amino group as an acetamide can be beneficial as primary amines can sometimes interfere with the catalytic cycle. chemicalbook.com

Heck Reaction: The Heck reaction allows for the vinylation of the thiophene ring. While dehalogenation can be a competing side reaction with bromoarenes, the use of additives like tetrabutylammonium (B224687) bromide (TBAB) can suppress this and promote the desired coupling. orgsyn.org

Negishi and Stille Couplings: The Negishi coupling, which employs organozinc reagents, and the Stille coupling, which utilizes organotin reagents, are also effective methods for the functionalization of bromothiophenes. nih.govacs.org For example, Stille coupling has been used to synthesize various thiophene oligomers. acs.org A comparative study on the synthesis of 2-bromo-2'-phenyl-5,5'-bithiophene found that the Suzuki reaction gave a higher yield compared to the Negishi reaction. researchgate.net

Table 4: Overview of Cross-Coupling Reactions on Bromothiophene Derivatives

| Reaction | Coupling Partner | Catalyst/Reagents | Product Type | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura | Arylboronic acids | Pd(PPh₃)₄, K₃PO₄ | Aryl-substituted thiophenes | chemicalbook.com |

| Heck | Olefins | Pd(OAc)₂, PPh₃, TEA, TBAB | Vinyl-substituted thiophenes | orgsyn.org |

| Stille | Organostannanes | Palladium catalyst | Aryl- or vinyl-substituted thiophenes | acs.org |

| Negishi | Organozinc reagents | Palladium catalyst | Aryl- or vinyl-substituted thiophenes | researchgate.netnih.gov |

Catalyst Development and Ligand Effects

The efficiency and selectivity of cross-coupling reactions are highly dependent on the choice of catalyst and ligands. Palladium complexes are the most common catalysts, with Pd(PPh₃)₄ and PdCl₂(dppf) being frequently used for Suzuki couplings of bromothiophenes. nih.gov The development of new ligands is crucial for improving the scope and efficiency of these reactions. For instance, mono-N-protected amino acids have been identified as promising ligands that can accelerate Pd(II)-catalyzed C-H/arylboron cross-coupling reactions. scielo.br In the context of the Heck reaction, the addition of phase-transfer catalysts like tetrabutylammonium bromide (TBAB) can stabilize the Pd(0) catalyst and suppress dehalogenation, thereby increasing the yield of the desired cross-coupled product. orgsyn.org

Regioselective Transformations

The presence of multiple reactive sites on the this compound core necessitates a careful consideration of regioselectivity in its derivatization. The amino group at the C3 position strongly activates the ring towards electrophilic attack, primarily directing incoming electrophiles to the C4 position. Conversely, the bromine atom at the C5 position can be displaced through various transition metal-catalyzed cross-coupling reactions. The methyl group at C2 provides some steric hindrance and has a minor electronic influence. This complex interplay allows for selective functionalization at different positions of the thiophene ring, depending on the reaction conditions and reagents employed.

Lithiation and Subsequent Electrophilic Quenching

Lithiation of substituted thiophenes is a powerful tool for introducing a variety of functional groups. In the case of this compound, direct lithiation is expected to occur regioselectively. The bromine atom at the C5 position is the most likely site for lithium-halogen exchange using organolithium reagents like n-butyllithium (n-BuLi) or tert-butyllithium (B1211817) (t-BuLi) at low temperatures. This is an incredibly fast exchange reaction. The resulting 3-amino-2-methyl-5-lithiothiophene is a versatile nucleophile that can be quenched with a wide range of electrophiles to introduce new substituents at the C5 position.

Alternatively, directed ortho-metalation is a possibility. The amino group at C3 could direct a lithium amide base, such as lithium diisopropylamide (LDA) or lithium tetramethylpiperidide (LiTMP), to deprotonate the C4 position. This would provide access to a different regioisomer, the 4-lithiated derivative, which upon quenching with an electrophile would yield 4-substituted-3-amino-5-bromo-2-methylthiophenes. The choice of the lithiating agent and reaction conditions is therefore crucial in determining the outcome of the reaction.

Table 1: Potential Electrophilic Quenching Reactions of Lithiated this compound

| Lithiation Site | Electrophile | Product |

| C5 (via Li-Br exchange) | Alkyl halide (R-X) | 3-Amino-5-alkyl-2-methylthiophene |

| C5 (via Li-Br exchange) | Aldehyde/Ketone (R'COR'') | 3-Amino-5-(hydroxyalkyl)-2-methylthiophene |

| C5 (via Li-Br exchange) | Carbon dioxide (CO2) | 3-Amino-2-methylthiophene-5-carboxylic acid |

| C4 (via directed metalation) | Dimethylformamide (DMF) | This compound-4-carbaldehyde |

| C4 (via directed metalation) | Iodine (I2) | 3-Amino-5-bromo-4-iodo-2-methylthiophene |

Nucleophilic Substitution Reactions

Furthermore, the bromine atom serves as an excellent handle for transition metal-catalyzed cross-coupling reactions, which are a cornerstone of modern organic synthesis. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds at the C5 position with high efficiency and selectivity.

Table 2: Examples of Nucleophilic Substitution and Cross-Coupling Reactions

| Reaction Type | Catalyst/Reagents | Product Type |

| Buchwald-Hartwig Amination | Palladium catalyst, ligand, base, amine (R2NH) | 5-Amino-3-amino-2-methylthiophene derivative |

| Suzuki Coupling | Palladium catalyst, base, boronic acid (R-B(OH)2) | 3-Amino-5-aryl/vinyl-2-methylthiophene |

| Sonogashira Coupling | Palladium/Copper catalyst, base, terminal alkyne (R-C≡CH) | 3-Amino-5-alkynyl-2-methylthiophene |

Reactions Involving the Thiophene Ring System

Beyond the functionalization of existing substituents, the thiophene ring of this compound can itself undergo a variety of transformations.

Electrophilic Aromatic Substitution

The thiophene ring is generally more reactive towards electrophilic substitution than benzene. researchgate.net In this compound, the powerful electron-donating amino group at the C3 position strongly activates the ring and directs incoming electrophiles. The primary site of electrophilic attack is expected to be the C4 position, which is ortho to the amino group and not sterically hindered by the methyl group. The directing effects of the methyl group (weakly activating, ortho/para directing) and the bromine atom (deactivating, ortho/para directing) are likely to be overridden by the strongly activating amino group.

Table 3: Predicted Products of Electrophilic Aromatic Substitution

| Electrophilic Reagent | Reaction Type | Major Product |

| Nitrating mixture (HNO3/H2SO4) | Nitration | 3-Amino-5-bromo-2-methyl-4-nitrothiophene |

| Acyl chloride/Lewis acid | Friedel-Crafts Acylation | 4-Acyl-3-amino-5-bromo-2-methylthiophene |

| N-Bromosuccinimide (NBS) | Bromination | 3-Amino-4,5-dibromo-2-methylthiophene |

Ring-Opening and Ring-Closing Metathesis

The application of ring-opening and ring-closing metathesis to simple thiophene derivatives is not a common transformation. These reactions typically require specific placement of olefinic side chains on the molecule. While derivatives of this compound could potentially be synthesized with appropriate alkenyl appendages to explore such reactions, there is currently no specific information available in the scientific literature regarding the use of this particular compound in metathesis reactions.

Skeletal Editing and Rearrangement Studies

Skeletal editing and rearrangement reactions offer novel pathways to transform existing molecular frameworks into new ones. For thiophene derivatives, these transformations are not as well-established as for other heterocyclic systems. While there are examples of rearrangements in thiophene chemistry, specific studies involving the skeletal editing or rearrangement of the this compound ring system have not been reported. The stability of the thiophene ring generally makes such transformations challenging without specific activating groups or reaction conditions.

Computational and Theoretical Studies

Molecular Modeling and Docking Studies

Conformational Analysis

The conformational landscape of 3-Amino-5-bromo-2-methylthiophene is primarily dictated by the orientation of the amino group relative to the thiophene (B33073) ring. Due to the planar nature of the thiophene ring, the rotational barrier around the C3-N bond is a key determinant of the molecule's preferred conformation. Computational studies on related substituted aminothiophenes, often employing Density Functional Theory (DFT), provide insights into the likely conformational preferences of this compound.

The amino group's orientation influences the molecule's electronic properties and its potential for intermolecular interactions. Two primary conformations are generally considered: a "syn" conformation where the amino group is oriented towards the sulfur atom of the thiophene ring, and an "anti" conformation where it is directed away. The relative stability of these conformers is influenced by a balance of steric and electronic effects. In the case of this compound, the presence of a methyl group at the 2-position and a bromine atom at the 5-position introduces additional steric and electronic factors that modulate the conformational preferences.

Table 1: Key Torsional Angles in Substituted Thiophenes from Computational Studies

| Compound Class | Dihedral Angle | Method | Finding |

| Substituted Oligothiophenes | C-S-C-C | DFT (M06-2X) | The thiophene rings tend to adopt a nearly planar conformation, which is crucial for their electronic properties. researchgate.net |

| Thiazole-substituted Thiophenes | Thiophene-Thiazole linkage | DFT | The relative orientation of the heterocyclic rings is key to molecular stability and electronic delocalization. nih.gov |

This table presents generalized findings from computational studies on related thiophene derivatives, illustrating the focus on ring planarity and inter-ring rotational barriers in such analyses.

Structure-Activity Relationship (SAR) Studies (theoretical aspects)

The theoretical understanding of the Structure-Activity Relationship (SAR) for this compound and its derivatives is largely informed by computational studies on broader classes of substituted thiophenes. These studies utilize methods like Quantitative Structure-Activity Relationship (QSAR) and molecular docking to predict how structural modifications influence biological activity. mdpi.com

The key structural features of this compound that are considered in theoretical SAR studies include:

The Thiophene Scaffold: The thiophene ring serves as a crucial scaffold, providing a rigid framework for the attachment of various functional groups. Its aromaticity and the presence of the sulfur atom contribute to its pharmacokinetic and pharmacodynamic properties.

The Amino Group at C3: The amino group is a key functional group that can act as a hydrogen bond donor and a site for further chemical modification. Its position and basicity are critical for interaction with biological targets.

The Bromine Atom at C5: The bulky and electronegative bromine atom significantly influences the molecule's lipophilicity, electronic distribution, and potential for halogen bonding. In SAR studies, substitutions at this position are explored to modulate potency and selectivity.

The Methyl Group at C2: The methyl group can influence the steric profile of the molecule, affecting how it fits into a biological target's binding site. It can also impact the electronic properties of the thiophene ring through inductive effects.

Theoretical SAR studies on related aminothiophene derivatives often involve the generation of molecular descriptors to correlate with biological activity. These descriptors can be electronic (e.g., HOMO-LUMO energy gap, partial charges), steric (e.g., molecular volume, surface area), or lipophilic (e.g., logP). For instance, studies on thiophene-2-carboxamide derivatives have shown that the HOMO-LUMO energy gap can be correlated with their antioxidant properties.

Table 2: Influence of Substituents on the Properties of Thiophene Derivatives (Theoretical Insights)

| Substituent/Position | Influence on Molecular Properties | Implication for SAR | Reference |

| Amino group at C3 | Acts as a hydrogen bond donor; influences basicity. | Crucial for receptor binding and can be a site for derivatization to modulate activity. | |

| Halogen (e.g., Bromo) at C5 | Increases lipophilicity; potential for halogen bonding; electron-withdrawing. | Can enhance membrane permeability and binding affinity; modifying this position can fine-tune activity. | |

| Alkyl (e.g., Methyl) at C2 | Steric bulk; electron-donating. | Can provide selectivity for a specific target and influence the orientation in a binding pocket. |

This table summarizes general theoretical principles derived from SAR studies on various substituted thiophenes, which can be extrapolated to understand the SAR of this compound.

Q & A

Q. What are the optimal synthetic routes for 3-Amino-5-bromo-2-methylthiophene, considering functional group compatibility?

The synthesis of this compound requires sequential functionalization of the thiophene core. Key steps include:

- Bromination : Electrophilic bromination using N-bromosuccinimide (NBS) or Br₂ in acetic acid at controlled temperatures (0–25°C) to introduce the bromine atom at the 5-position .

- Amination : A Buchwald-Hartwig coupling or direct nucleophilic substitution with ammonia/amines under catalytic Pd or Cu conditions to install the amino group at the 3-position .

- Methylation : Friedel-Crafts alkylation or direct alkylation with methyl iodide in the presence of a base (e.g., NaH) to add the methyl group at the 2-position .

Critical parameters include solvent choice (e.g., DMF for coupling reactions), temperature control to avoid side reactions, and purification via column chromatography (e.g., 50% ethyl acetate/hexane) .

Q. Which spectroscopic techniques are most reliable for confirming the structure and purity of this compound?

- 1H/13C NMR : Confirm regiochemistry via coupling patterns (e.g., aromatic protons at δ 6.8–7.2 ppm for thiophene) and methyl group integration (δ 2.3–2.5 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]+ at m/z 220.9841 for C₆H₇BrN₂S) .

- X-ray Crystallography : Resolves ambiguity in substituent positions for crystalline derivatives .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported yields for brominated thiophene derivatives?

Discrepancies in yields (e.g., 71–86% in halogenation steps ) arise from:

- Catalyst Efficiency : Pd(PPh₃)₄ vs. CuI in coupling reactions (higher yields with Pd for aryl bromides) .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance reaction rates but may degrade sensitive functional groups .

- Reaction Monitoring : Use TLC or in-situ FTIR to optimize reaction time and minimize byproducts .

Methodological standardization (e.g., inert atmosphere, reagent purity) and computational modeling (DFT for transition-state analysis) can further refine protocols .

Q. What is the proposed mechanism of action for this compound in modulating biological targets?

The compound’s bioactivity (e.g., enzyme inhibition) likely involves:

- Electrophilic Interactions : The bromine atom acts as a hydrogen-bond acceptor, stabilizing interactions with catalytic residues (e.g., serine hydrolases) .

- Aromatic Stacking : The thiophene ring engages in π-π interactions with hydrophobic enzyme pockets, as seen in kinase inhibitors .

- Structure-Activity Relationships (SAR) : Methyl and amino groups enhance solubility and target affinity, as demonstrated in analogous thiophene-based drugs .

Q. How does bromine substitution influence the electronic properties of thiophene-based polymers?

Bromine at the 5-position:

- Reduces Band Gap : Enhances conjugation via electron-withdrawing effects, lowering the LUMO energy (evidenced by UV-Vis spectroscopy) .

- Improves Charge Transport : Brominated derivatives show higher hole mobility (10⁻³ cm²/V·s) in organic field-effect transistors (OFETs) due to crystallinity improvements .

- Stabilizes Radical Intermediates : Critical for conductive polymer applications (e.g., PEDOT analogs) .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the stability of this compound under basic conditions?

Disagreements in stability studies (e.g., decomposition at pH > 9) may stem from:

- Solvent Systems : Aqueous vs. anhydrous conditions (hydrolysis of the amino group in water) .

- Temperature : Elevated temperatures accelerate degradation (e.g., 25°C vs. 4°C storage) .

Mitigation strategies include: - Protecting Groups : Boc-protection of the amino group during synthesis .

- Low-Temperature Storage : Store at ≤4°C in amber vials to prevent photodegradation .

Methodological Recommendations

Q. What strategies optimize the scalability of this compound synthesis?

- Flow Chemistry : Continuous-flow reactors reduce reaction times and improve reproducibility for halogenation steps .

- Green Solvents : Replace DMF with cyclopentyl methyl ether (CPME) to minimize toxicity .

- Catalyst Recycling : Immobilized Pd catalysts (e.g., Pd/C) enable reuse across multiple batches .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.